Tigogenin

Catalog No.
S569748
CAS No.
77-60-1
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tigogenin

CAS Number

77-60-1

Product Name

Tigogenin

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3

InChI Key

GMBQZIIUCVWOCD-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Synonyms

epi-sarsasapogenin, epismilagenin, PYM 50028, PYM-50028, PYM50028, sarsaponin, sarsasapogenin, sarsasapogenin, (3beta,5alpha,25R)-isomer, sarsasapogenin, (3beta,5alpha,25S)-isomer, sarsasapogenin, (3beta,5beta)-isomer, sarsasapogenin, (3beta,5beta,25R)-isomer, sarsasapogenin, (3beta,5beta,25S)-isomer, smilagenin, tigogenin

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

Tigogenin is a naturally occurring steroid saponin found in various plants, including species of Agave, Yucca, and Dioscorea []. It is a precursor to other steroidal compounds, such as diosgenin and hecogenin, which have various industrial applications [].

Scientific research on tigogenin primarily focuses on its potential biological activities and its use as a starting material for the synthesis of other steroidal compounds. Here are some specific areas of research:

Anti-inflammatory and Antioxidant Properties:

Studies have investigated the potential anti-inflammatory and antioxidant properties of tigogenin. Some research suggests that tigogenin may exhibit these activities in cell cultures and animal models [, ]. However, more research is needed to confirm these findings and understand the underlying mechanisms.

Anticancer Properties:

Limited scientific research has explored the potential anticancer properties of tigogenin. Some studies have reported that tigogenin may have antiproliferative effects on certain cancer cell lines []. However, further investigation is necessary to understand its potential effects and mechanisms of action in vivo (living organisms).

Use as a Precursor in Steroid Synthesis:

Tigogenin can be chemically modified to produce other steroidal compounds, such as diosgenin and hecogenin, which have various applications in the pharmaceutical and nutraceutical industries []. These applications include the production of hormones, corticosteroids, and other steroidal drugs.

Tigogenin is a steroidal sapogenin with the chemical formula C27H44O3 and a molecular weight of 416.6365 g/mol. It is classified as a spirostanol, characterized by a spiro structure that includes a cyclopentanone ring fused to a steroid backbone. Tigogenin is primarily derived from various plant species, particularly those in the Dioscorea genus, and serves as a precursor in the synthesis of steroid hormones and other biologically active compounds .

Research suggests that tigogenin might influence bone health. Studies have shown it can promote the differentiation of bone-forming cells (osteoblasts) and increase mineral deposition in mouse bone marrow cells []. The exact mechanism behind this is still being explored, but it's believed to involve interactions with specific cellular pathways involved in bone formation.

, primarily involving functional group modifications. Key reactions include:

  • Oxidation: Tigogenin can be oxidized to form various derivatives, such as 5,6-dihydrokryptogenin, which is an intermediate in the synthesis of other compounds .
  • Acetylation: The introduction of acetyl groups to tigogenin can enhance its reactivity and facilitate further synthetic transformations .
  • Epimerization: This process can alter the stereochemistry at specific carbon centers, which is crucial for synthesizing analogs like demissidine .

These reactions are essential for developing new pharmaceutical agents and studying the biological activity of tigogenin derivatives.

Tigogenin exhibits various biological activities, including weak anticancer effects and potential immunomodulatory properties. Studies have indicated its ability to inhibit cancer cell proliferation, suggesting its utility in developing anticancer agents . Additionally, tigogenin has shown promise in modulating lipid metabolism and influencing membrane dynamics due to its structural similarity to cholesterol and other sterols .

Several synthesis methods have been developed for tigogenin and its derivatives:

  • Extraction from Plant Sources: Tigogenin is commonly extracted from plant materials, particularly from yam species (Dioscorea), using solvent extraction techniques.
  • Total Synthesis: Recent studies have reported efficient synthetic routes for producing tigogenin derivatives. For example, a four-step synthesis has been established to create spiroethers from tigogenin, highlighting its versatility as a precursor in organic synthesis .
  • Modification Techniques: Techniques such as oxidation, acetylation, and epimerization are frequently employed to modify tigogenin for specific applications in medicinal chemistry .

Tigogenin has several applications in pharmaceutical chemistry:

  • Steroid Synthesis: It serves as a precursor for synthesizing various steroid hormones and therapeutic agents.
  • Anticancer Research: Due to its biological activity, tigogenin is being investigated as a potential lead compound for developing new anticancer drugs.
  • Biological Studies: Its unique structure allows researchers to study the interactions of steroids with biological membranes and their effects on cellular processes .

Studies exploring the interactions of tigogenin with biological membranes have revealed insights into its mechanism of action. Research indicates that tigogenin can stabilize lipid membranes, potentially influencing membrane fluidity and permeability. This property is particularly relevant in understanding how steroidal compounds affect cell signaling pathways and membrane-associated processes .

Tigogenin shares structural similarities with several other steroidal sapogenins. Below are some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
DiosgeninSimilar spirostanol structurePrecursor for synthesizing various steroid hormones
YamogeninSpirostanol with additional hydroxyl groupsExhibits stronger anti-inflammatory properties
SmilageninSpirostanol with different stereochemistryKnown for its potent cytotoxic effects against cancer cells
HecogeninSpirostanol with a distinct functional group patternUsed in traditional medicine for its anti-inflammatory effects

Tigogenin's unique spiro structure differentiates it from these compounds, contributing to its specific biological activities and potential applications in drug development.

Biosynthetic Pathway in Digitalis lanata

Tigogenin biosynthesis in Digitalis lanata originates from the mevalonate (MVA) pathway, where acetyl-CoA is converted to 2,3-oxidosqualene—a pivotal precursor for both triterpenoid and steroidal saponins. The enzyme 2,3-oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, a key intermediate in sterol biosynthesis. Subsequent modifications involve the removal of three methyl groups, yielding cholesterol, which undergoes oxidation and spiroketal ring formation to produce tigogenin.

Critical steps include:

  • Δ24 Reduction: The reduction of the Δ24 double bond in cholesterol derivatives is stereospecific, with the 4-pro-R hydrogen of mevalonic acid incorporated into the 24-pro-S position of tigogenin.
  • Spiroketalization: Enzymatic closure of the F-ring forms the spirostan structure characteristic of tigogenin.

Table 1: Key Enzymes in Tigogenin Biosynthesis

EnzymeFunctionPlant SourceReference
2,3-Oxidosqualene cyclaseCyclizes 2,3-oxidosqualene to cycloartenolParis polyphylla
Cytochrome P450sOxidize steroidal backboneDigitalis lanata
UDP-glycosyltransferasesGlycosylate sapogenins to form saponinsParis polyphylla

Stereochemical Aspects of Δ24 Reduction

The stereochemistry of Δ24 reduction in tigogenin biosynthesis has been elucidated through isotopic labeling studies. In Digitalis lanata, the 4-pro-R hydrogen of mevalonic acid is retained at the 24-pro-S position in tigogenin, confirming trans-stereochemistry during the reduction of Δ24 intermediates. This specificity implies the involvement of a Δ24-steroid reductase with strict stereochemical control, a feature shared with bacterial Δ24-steroid desaturases.

Mechanistic Insight:

  • The reduction proceeds via antiperiplanar hydride transfer, as evidenced by the retention of configuration in labeled precursors.
  • Comparative studies with bacterial Δ24-SD (steroid desaturase) reveal analogous stereochemical constraints, suggesting evolutionary conservation in steroid-modifying enzymes.

Genetic Studies in Paris polyphylla: OSCs, CYPs, and UGTs

Transcriptomic analyses of Paris polyphylla have identified gene clusters responsible for steroidal saponin biosynthesis, including tigogenin derivatives. Key findings include:

  • OSCs: Two OSCs (PpOSC1 and PpOSC2) catalyze cycloartenol synthesis, with PpOSC1 showing higher expression in rhizomes.
  • Cytochrome P450s (CYPs): Fifteen CYPs oxidize the steroidal backbone at positions C16, C22, and C26, enabling structural diversification.
  • UGTs: The enzyme PpUGT73CR1 glycosylates tigogenin at the C-3 position, enhancing solubility and bioactivity.

Table 2: Key Genes in Paris polyphylla Saponin Biosynthesis

GeneFunctionTissue SpecificityReference
PpOSC1Cycloartenol synthaseRhizomes
PpCYP90B1C22 HydroxylaseLeaves
PpUGT73CR1C3 GlycosyltransferaseRhizomes

Tissue-Specific Biosynthetic Networks in Medicinal Plants

Tigogenin accumulation varies across plant tissues, influenced by developmental and environmental factors. In Paris polyphylla:

  • Leaves: Show higher expression of early biosynthetic genes (e.g., HMGR, OSCs) during vegetative stages, but lower saponin content due to rapid turnover.
  • Rhizomes: Accumulate saponins during fruiting stages, driven by upregulated CYPs and UGTs.

Regulatory Mechanisms:

  • Jasmonate signaling upregulates OSCs and CYPs under stress conditions.
  • MicroRNAs (e.g., miR156) suppress saponin biosynthesis in young tissues, redirecting resources to growth.

Tigogenin, a steroidal sapogenin with the molecular formula C27H44O3, requires specific extraction and isolation protocols to obtain it from plant materials [1] [2]. The extraction of tigogenin from plant sources involves several methodological approaches that have been developed and refined over time to maximize yield and purity [3].

Conventional Extraction Methods

Two primary extraction methods have been documented for isolating tigogenin from plant materials, particularly from leaves of species such as Yucca aloifolia and Agave americana [4] [5]. The first method involves solvent extraction using dichloroethane in a Soxhlet apparatus for 20-24 hours, followed by acid hydrolysis with sulfuric acid [4]. After neutralization with sodium bicarbonate, the hydrolysate is dried and further extracted with petroleum ether to obtain crude tigogenin [4] [5].

The second method, which has demonstrated higher yields, begins with an ethanol extraction of plant material [4]. The extract undergoes acid hydrolysis with sulfuric acid in aqueous isopropanol, followed by neutralization and partition with petroleum ether [4] [5]. Comparative studies have shown that this second method produces significantly higher yields of both crude extract and tigogenin content [4].

Advanced Extraction Techniques

More sophisticated approaches for tigogenin extraction include biotransformation methods that utilize microbial fermentation to convert steroidal saponins to sapogenins [6]. This process involves the enzymatic hydrolysis of the sugar chains in saponins, followed by separation and purification steps [6]. The fermentation approach offers advantages in terms of environmental sustainability and potentially higher yields compared to chemical hydrolysis methods [7] [8].

For industrial-scale extraction, particularly from Agave species, specialized protocols have been developed that involve the processing of sisal juice [7]. These methods utilize natural fermentation to concentrate steroidal saponins, which are then collected through filtration or centrifugation and subjected to acid hydrolysis [7] [8]. The resulting hydrolysate contains a mixture of steroidal sapogenins, primarily hecogenin and tigogenin, which require further separation [7].

Purification Techniques

The purification of tigogenin from crude extracts typically involves chromatographic techniques [4] [5]. Column chromatography using silica gel as the stationary phase and gradient elution with chloroform and methanol mixtures has proven effective [4]. Fractions containing tigogenin are identified through thin layer chromatography (TLC) comparison with standard tigogenin [4] [5].

Further purification can be achieved through preparative TLC, where bands corresponding to tigogenin are scraped from the plate and extracted with appropriate solvents [4]. Final purification often involves recrystallization or treatment with decolorizing charcoal to remove pigments and other impurities [4] [5].

For separating tigogenin from closely related compounds such as hecogenin, acetylation of the mixed sapogenins followed by selective crystallization from appropriate solvents has been employed [9]. This approach exploits the differential solubility of tigogenin acetate and hecogenin acetate in polar and non-polar solvents [9].

Extraction MethodPlant MaterialYield of Crude ExtractTigogenin ContentReference
Method 1 (Dichloroethane + H2SO4)Yucca aloifolia leaves2.9 mg/50g3.86% [4]
Method 2 (Ethanol + H2SO4)Yucca aloifolia leaves3.5 mg/50g5.0% [4]
Method 1 (Methanol extraction)Agave americana leaves0.84g/50g (1.68%)0.23% [5]
Method 2 (Aqueous-ethanol hydrolysis)Agave americana leaves1.2g/50g (2.4%)0.43% [5]

Analytical Techniques for Identification (TLC, HPLC, IR)

The identification and characterization of tigogenin require sophisticated analytical techniques to ensure accuracy and reliability [4] [5]. These techniques not only confirm the identity of tigogenin but also assess its purity and quantify its concentration in various plant extracts [10].

Thin Layer Chromatography (TLC)

Thin Layer Chromatography represents one of the most widely used techniques for the preliminary identification of tigogenin in plant extracts [4] [5]. This method utilizes silica gel plates as the stationary phase and various solvent systems as the mobile phase [4]. Common solvent systems employed for tigogenin analysis include:

  • Chloroform:Methanol (95:5)
  • Chloroform:Petroleum ether:Methanol (85:10:5)
  • Chloroform:Acetone (80:20)
  • Hexane:Ethyl acetate (1:1)
  • Benzene:Acetone (90:10) [4] [5]

Detection of tigogenin on TLC plates is typically achieved using Liebermann-Burchard reagent, which produces characteristic colored spots when reacting with steroidal compounds [4] [5]. The Rf values obtained for tigogenin in different solvent systems serve as important parameters for its identification [4].

Solvent SystemRf Value of Standard TigogeninReference
Chloroform:Methanol (95:5)0.55 [4]
Chloroform:Petroleum ether:Methanol (85:10:5)0.74 [4]
Chloroform:Acetone (80:20)0.80 [4]
Hexane:Ethyl acetate (1:1)0.671 [5]
Benzene:Acetone (90:10)0.43 [5]

Preparative TLC has also been employed for the isolation of tigogenin from crude extracts [4] [5]. This technique uses thicker silica gel plates (0.75-1.0 mm) and allows for the separation and recovery of larger quantities of the compound [4].

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography offers superior resolution and sensitivity for the analysis of tigogenin [4] [5] [6]. Both analytical and preparative HPLC methods have been developed for tigogenin identification and quantification [4] [5].

For analytical HPLC, reversed-phase columns (C18) are commonly employed with various mobile phases [4] [5] [6]. Typical HPLC conditions for tigogenin analysis include:

  • Column: Phenomenex C18 or ODS columns (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile phase: Methanol (100%) or Acetonitrile (100%)
  • Flow rate: 1.0 ml/min
  • Detection: UV detector at wavelengths of 203-254 nm [4] [5] [6]

Quantitative analysis of tigogenin can be performed using HPLC coupled with evaporative light-scattering detection (ELSD) [6]. This approach provides accurate determination of tigogenin content in plant extracts and has been used to compare the efficiency of different extraction methods [6].

Infrared Spectroscopy (IR)

Infrared spectroscopy provides valuable information about the functional groups present in tigogenin and serves as an important tool for its structural characterization [4] [5]. The IR spectrum of tigogenin exhibits characteristic absorption bands that correspond to specific structural features of the molecule [4].

Key IR absorption bands for tigogenin include:

Functional GroupAbsorption Band (cm-1)Assignment
Free O-H3522-3524Free O-H stretching of alcohol
O-H (hydrogen bonded)3390-3263Broad O-H stretching band indicating hydrogen bonding
C-H2929-2941, 2848-2874Asymmetric and symmetric stretching of CH3 and CH2 groups
C-H1456, 1373C-H bending of CH2 and CH3
C-O1242-1049C-O stretching of aliphatic ether

Comparison of the IR spectrum of isolated tigogenin with that of standard tigogenin provides confirmation of its identity [4] [5]. The close match between the absorption bands of the isolated compound and the standard indicates successful isolation and purification [4].

Other Analytical Techniques

Additional analytical techniques employed for tigogenin characterization include:

  • Melting point determination: Pure tigogenin exhibits a sharp melting point in the range of 200-204°C, which serves as a simple yet effective criterion for assessing its purity [4] [5].

  • Gas-liquid chromatography (GLC): This technique has been used for the quantitative estimation of tigogenin, particularly in plant materials and sapogenin concentrates [11]. Due to partial degradation of sapogenins in the GLC system, acetylation prior to analysis is often necessary [11].

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Although not as commonly reported in the literature for routine tigogenin analysis, NMR provides detailed structural information and is valuable for confirming the identity of isolated tigogenin [12].

Natural Occurrence in Yucca aloifolia and Other Plant Species

Tigogenin is distributed across various plant families, with significant concentrations found in specific genera and species [1] [13] [14]. Understanding its natural occurrence provides insights into potential sources for extraction and highlights the evolutionary significance of this compound in plant biochemistry [15] [16].

Tigogenin in Yucca aloifolia

Yucca aloifolia, a shrub or tree-like plant belonging to the Agavaceae family, has been identified as a rich source of steroidal sapogenins, including tigogenin [4]. This plant, native to the deserts of the southwestern United States and northern Mexico, contains tigogenin primarily in its leaves [4].

Phytochemical investigations of Yucca aloifolia leaves cultivated in Iraq have confirmed the presence of tigogenin as an important medicinal natural product [4]. The extraction and identification of tigogenin from this plant have been well-documented, with studies showing that the compound can be successfully isolated using various extraction methods [4].

The tigogenin content in Yucca aloifolia leaves varies depending on the extraction method employed [4]. Research has demonstrated that ethanol extraction followed by acid hydrolysis yields higher amounts of tigogenin compared to direct solvent extraction with dichloroethane [4]. This suggests that tigogenin may exist in the plant both in free form and as glycosides (saponins) that require hydrolysis for release [4] [14].

Tigogenin in Agave Species

Agave species represent another significant source of tigogenin [7] [8] [5]. Agave americana, also known as American aloe or century plant, has been extensively studied for its tigogenin content [5]. Like Yucca aloifolia, the leaves of Agave americana contain appreciable amounts of tigogenin, which can be extracted using similar protocols [5].

Agave sisalana, the source of commercial sisal fiber, is particularly important for industrial-scale production of tigogenin [7] [8]. The juice obtained during fiber extraction, which was traditionally considered waste, contains steroidal saponins that can be converted to sapogenins through fermentation and acid hydrolysis [7]. The resulting sapogenin mixture typically contains 10-15% tigogenin, with hecogenin as the predominant component [7] [11].

Other Agave species reported to contain tigogenin include Agave desmetiana, from which tigogenin-based steroidal saponins have been isolated [12]. These saponins consist of tigogenin linked to various sugar moieties and have demonstrated cytotoxic activity against cancer cell lines [12].

Tigogenin in Other Plant Genera

Beyond Yucca and Agave, tigogenin has been identified in several other plant genera:

  • Allium species: Tigogenin has been detected in various Allium species, including Allium affine, Allium chinense, Allium fistulosum, Allium macleanii, Allium macrostemon, Allium rotundum, and Allium sativum (garlic) [17] [18]. In these plants, tigogenin is one of several spirostanol sapogenins that contribute to the biological activities of Allium extracts [17].

  • Dioscorea species: While diosgenin is the predominant sapogenin in most Dioscorea species, tigogenin has also been reported in some members of this genus [19]. Dioscorea plants are widely used in traditional medicine and as sources of steroidal compounds for pharmaceutical applications [19].

  • Smilax species: Plants belonging to the genus Smilax, particularly Smilax china, have been reported to contain tigogenin [19]. These plants are used in traditional medicine for various therapeutic purposes [19].

  • Trigonella species: Trigonella foenum-graecum (fenugreek) contains tigogenin along with other steroidal sapogenins [1] [19]. This plant has a long history of use in traditional medicine and as a culinary spice [19].

Comparative Phytochemical Profiling Across Plant Families

The distribution of tigogenin across different plant families provides valuable insights into its evolutionary significance and taxonomic relevance [15] [16] [17]. Comparative phytochemical profiling reveals patterns in the occurrence of tigogenin and related steroidal sapogenins across various plant groups [17] [20].

Distribution in Monocotyledonous Families

Tigogenin is predominantly found in monocotyledonous plant families, particularly those belonging to the order Asparagales [15] [16] [17]. The most significant families include:

  • Asparagaceae (including the former Agavaceae): This family includes the genera Agave, Yucca, Asparagus, Convallaria, Hosta, Nolina, Ornithogalum, Polygonatum, Sansevieria, and others [17]. Many members of this family produce tigogenin and related steroidal sapogenins [17]. The subfamily Agavoideae, which includes Agave and Yucca, is particularly rich in these compounds [21] [17].

  • Amaryllidaceae: Within this family, the subfamily Allioideae, which includes the genus Allium, contains various species that produce tigogenin [17] [18]. In Allium plants, tigogenin is one of the most common spirostanol sapogenins, along with diosgenin, gitogenin, agigenin, alliogenin, and β-chlorogenin [17] [18].

  • Dioscoreaceae: Plants belonging to the genus Dioscorea are known for their high content of steroidal sapogenins, primarily diosgenin [19]. However, some species also contain tigogenin, albeit in lower concentrations [19].

  • Smilacaceae: The genus Smilax, particularly Smilax china, has been reported to contain tigogenin [19]. These plants are used in traditional medicine for various therapeutic purposes [19].

  • Liliaceae: Some members of this family have been reported to contain steroidal sapogenins, including tigogenin [17]. However, the concentration is generally lower compared to Asparagaceae and Dioscoreaceae [17].

Distribution in Dicotyledonous Families

While steroidal sapogenins like tigogenin are predominantly found in monocotyledonous plants, they have also been reported in some dicotyledonous families [17] [20]:

  • Solanaceae: Some Solanum species have been reported to contain steroidal sapogenins, including tigogenin [20]. This family is known for producing various steroidal compounds with biological activities [20].

  • Fabaceae: Trigonella foenum-graecum (fenugreek), belonging to the family Fabaceae, contains tigogenin along with other steroidal sapogenins [20] [19]. This represents one of the few examples of tigogenin occurrence in dicotyledonous plants [20].

Evolutionary and Taxonomic Significance

The distribution pattern of tigogenin across plant families suggests that the biosynthetic pathway for this compound evolved early in the evolution of monocotyledonous plants, particularly in the order Asparagales [15] [20]. Steroidal saponins, including those with tigogenin as the aglycone, are considered ancestral traits in these plant groups and are phylogenetically conserved [20].

Recent research has revealed that steroidal saponins originated multiple times in angiosperms and exist in early diverged lineages of certain monocot lineages, including Asparagales, Dioscoreales, and Liliales [15]. The biosynthesis of these compounds in these lineages is associated with high copy numbers and/or high expression of key genes in the steroidal saponin-associated module [15].

Comparative Content Analysis

Comparative analysis of tigogenin content across different plant species reveals significant variations, which may be influenced by factors such as plant part, growth stage, geographical location, and extraction method [4] [5] [11].

Plant SpeciesPlant PartTigogenin ContentExtraction MethodReference
Yucca aloifoliaLeaves5.0% of crude extractEthanol extraction + acid hydrolysis [4]
Agave americanaLeaves0.43% of dry weightAqueous-ethanol hydrolysis [5]
Agave sisalanaJuice10-15% of total sapogeninsFermentation + acid hydrolysis [11]
Allium speciesVariousVariableVarious [17]

In Agave sisalana, the ratio of tigogenin to hecogenin in the sapogenin mixture is typically around 1:9, with tigogenin constituting approximately 10% of the total sapogenins [11]. This ratio may vary depending on factors such as plant age, season, and geographical location [11].

Studies on Allium species have identified tigogenin as one of several spirostanol sapogenins present in these plants [17] [18]. The relative abundance of different sapogenins varies across species and plant parts, with some species containing predominantly tigogenin while others contain a mixture of various sapogenins [17].

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

416.32904526 g/mol

Monoisotopic Mass

416.32904526 g/mol

Heavy Atom Count

30

Appearance

Powder

UNII

4SMU15RR44

Other CAS

470-01-9
470-03-1
126-19-2

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]

Dates

Last modified: 08-15-2023

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